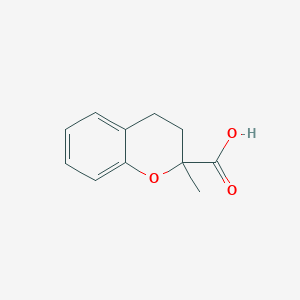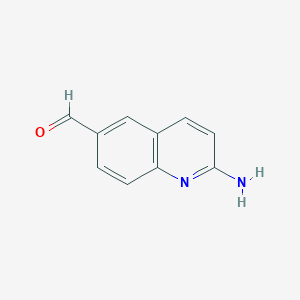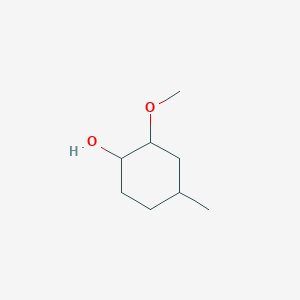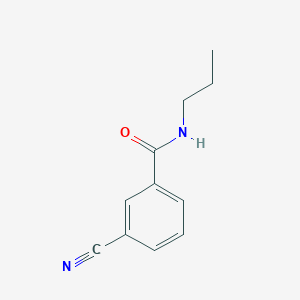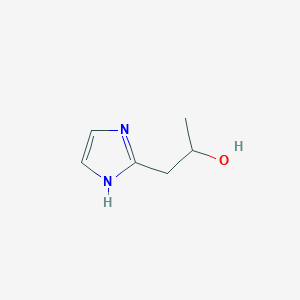
1-(1H-imidazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-2-yl)propan-2-ol, also known as 1-imidazolylpropan-2-ol, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and hygroscopic liquid that is soluble in water and many organic solvents. This compound is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs.
Applications De Recherche Scientifique
1-Imidazolylpropan-2-ol is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a catalyst in various organic reactions, and as an intermediate in the synthesis of various pharmaceuticals. It is also used in the synthesis of polymers, dyes, and other compounds.
Mécanisme D'action
1-Imidazolylpropan-2-ol acts as a ligand in coordination chemistry by forming a complex with a metal ion. The complex is stabilized by the formation of hydrogen bonds and electrostatic interactions between the ligand and the metal ion. The metal ion can then act as a catalyst for various organic reactions.
Biochemical and Physiological Effects
1-Imidazolylpropan-2-ol has no known biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-imidazol-2-yl)propan-2-olpropan-2-ol in laboratory experiments include its low cost, its stability, and its ability to form complexes with metal ions. The main limitation is its low solubility in water and some organic solvents.
Orientations Futures
In the future, 1-(1H-imidazol-2-yl)propan-2-olpropan-2-ol may be used in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. It may also be used to develop more efficient catalysts for organic reactions. Additionally, it may be used to study the interaction between metal ions and organic molecules, which could lead to the discovery of new catalysts and ligands. Finally, it may be used to study the coordination chemistry of metal ions, which could lead to the development of new drugs and materials.
Propriétés
IUPAC Name |
1-(1H-imidazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSNSAFVQQRHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
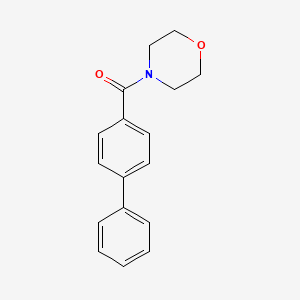
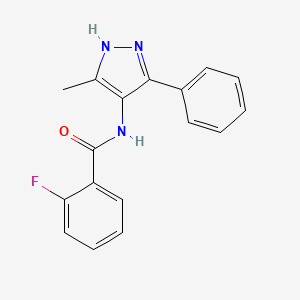
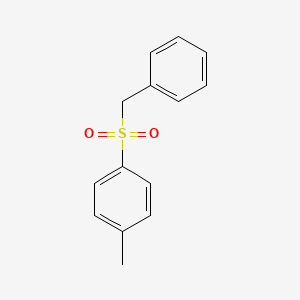
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
